Racemic-4-hydroxy[2,2]paracyclophane
Description
Structure
2D Structure
Properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZTZSDXOCMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of racemic-4-hydroxy[2,2]paracyclophane typically involves the kinetic resolution of racemic precursors. One common method employs chiral isothiourea-catalyzed acylation with isobutyric anhydride . This process allows for the enantioenrichment of the compound, providing a novel entry to obtain this planar chiral molecule in an enantioenriched manner .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research can be adapted for larger-scale production. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high yields and enantioselectivity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Racemic-4-hydroxy[2,2]paracyclophane undergoes various chemical reactions, including acylation, oxidation, and substitution reactions .
Common Reagents and Conditions:
Acylation: Chiral isothiourea catalysts and isobutyric anhydride are commonly used for the acylation of this compound.
Oxidation: Standard oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include enantioenriched derivatives of this compound, which can serve as valuable intermediates in the synthesis of more complex chiral molecules .
Scientific Research Applications
Asymmetric Synthesis
Rac-4-OH-PPC serves as a crucial building block in the synthesis of chiral ligands and catalysts. Its planar chirality allows for the development of enantiomerically enriched derivatives, which are essential in asymmetric catalysis.
Kinetic Resolution
Recent studies highlighted the use of chiral isothiourea catalysts for the kinetic resolution of Rac-4-OH-PPC. This process allows for the selective formation of enantiomers with high enantioselectivity and yields. For instance, a study reported an s-factor of 20 using isobutyric anhydride, enabling the production of enantiomerically pure derivatives suitable for further applications in asymmetric synthesis .
Biological Applications
The unique chiral properties of Rac-4-OH-PPC make it valuable for studying chiral recognition and interactions within biological systems. Its applications include:
Chiral Recognition Studies
The compound's structure allows researchers to investigate how chiral molecules interact with biological receptors, which is critical for drug design and development. Understanding these interactions can lead to advancements in pharmaceuticals that are more effective and have fewer side effects due to their enantioselective properties .
Industrial Applications
Rac-4-OH-PPC finds utility in the production of advanced materials and polymers.
Chiral Polymers
The compound is used as a precursor in synthesizing chiral polymers, which have applications in optoelectronics and advanced material science. These materials often exhibit unique optical properties due to their chiral nature, making them suitable for applications such as sensors and displays .
Optoelectronic Devices
Chiral compounds like Rac-4-OH-PPC are integral to developing optoelectronic devices that require specific light absorption and emission properties. The planar chirality contributes to the efficiency and functionality of these devices .
Chemical Reactions Analysis
Rac-4-OH-PPC can undergo various chemical reactions, enhancing its versatility in synthetic chemistry.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Acylation | Chiral isothiourea catalysts | Room temperature or lower | Enantioenriched derivatives |
| Oxidation | Potassium permanganate | Standard conditions | Hydroxy derivatives |
| Substitution | Sodium hydroxide | Basic conditions | Substituted products |
These reactions enable the transformation of Rac-4-OH-PPC into various functionalized derivatives that can be utilized in further synthetic pathways or as intermediates in complex molecule synthesis .
Case Studies
Case Study 1: Kinetic Resolution Using Isothiourea Catalysts
A recent study demonstrated the successful kinetic resolution of Rac-4-OH-PPC using a chiral isothiourea catalyst, achieving high enantioselectivity (94% ee) and significant yields (39% yield for recovered alcohol) under optimized conditions . This method showcases the compound's potential in producing valuable chiral intermediates.
Case Study 2: Chiral Polymer Development
Research has shown that polymers derived from Rac-4-OH-PPC exhibit enhanced optical properties suitable for use in photonic devices. The incorporation of this compound into polymer matrices has led to materials with improved performance metrics compared to non-chiral counterparts .
Mechanism of Action
The mechanism by which racemic-4-hydroxy[2,2]paracyclophane exerts its effects is primarily through its planar chirality. This unique structural feature allows it to interact selectively with other chiral molecules, facilitating enantioselective reactions. The molecular targets and pathways involved include various enzymes and receptors that recognize and bind to the chiral centers of the compound .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Physical State | Solubility |
|---|---|---|---|---|---|---|
| Racemic-4-hydroxy[2.2]paracyclophane | 157018-15-0 | C₁₆H₁₆O | 4-OH | 224.30 | Yellow to tan powder | Polar solvents |
| Racemic-4,12-dihydroxy[2.2]paracyclophane | 612492-27-0 | C₁₆H₁₆O₂ | 4-OH, 12-OH | 240.30 | Yellow to brown powder | Polar solvents |
| Racemic-4-bromo[2.2]paracyclophane | 1908-61-8 | C₁₆H₁₅Br | 4-Br | 311.10 | White to off-white powder | Non-polar solvents |
| Racemic-4,12-dibromo[2.2]paracyclophane | 23927-40-4 | C₁₆H₁₄Br₂ | 4-Br, 12-Br | 366.09 | White to off-white powder | Non-polar solvents |
Key Observations :
- Hydroxy Derivatives : The hydroxyl group increases polarity and solubility in polar solvents compared to brominated analogs. Racemic-4,12-dihydroxy[2.2]paracyclophane (two -OH groups) exhibits enhanced hydrogen-bonding capacity, making it suitable for designing molecular recognition systems .
- Bromo Derivatives: Bromine substituents reduce polarity, favoring solubility in non-polar solvents. These compounds are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of C-Br bonds .
Electronic Properties
- Through-Space Conjugation: Hydroxy and bromo derivatives exhibit distinct electronic behaviors. The -OH group acts as an electron donor, stabilizing charge-transfer states, while bromine withdraws electrons, altering redox potentials .
- Phane State vs. Through-Bond Conjugation : In hydroxy derivatives, the "phane state" dominates, enabling excimer-like emission. In brominated analogs, through-bond conjugation with substituents competes, reducing through-space interactions .
Supramolecular Assembly
Racemic-4-hydroxy[2.2]paracyclophane forms helical assemblies via hydrogen bonding, as demonstrated in pyrene-functionalized derivatives. These structures exhibit circularly polarized luminescence (CPL), relevant for chiral optoelectronic devices .
Catalysis
Bromo derivatives are pivotal in synthesizing chiral ligands. For example, (R)-PHANEPHOS, derived from 4-bromo[2.2]paracyclophane, achieves high enantioselectivity in hydrogenation reactions .
Optoelectronics
Donor-acceptor systems incorporating hydroxy[2.2]paracyclophane show efficient charge separation, with applications in organic photovoltaics. The "phane state" minimizes charge recombination, enhancing device efficiency .
Biological Activity
Racemic-4-hydroxy[2,2]paracyclophane is a unique planar chiral compound that has garnered attention in various fields, particularly in organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and findings from diverse studies.
Overview of this compound
This compound is derived from [2,2]paracyclophane, a compound known for its intriguing chiral properties. Its structure allows it to participate in various chemical reactions, making it a valuable tool in asymmetric synthesis and chiral recognition studies. The compound's biological activity is primarily linked to its interactions with biological systems through chiral recognition mechanisms.
The biological activity of this compound involves several key processes:
- Chiral Recognition : The compound's planar chirality enables it to interact selectively with chiral biological molecules, influencing biochemical pathways related to drug metabolism and enzyme activity.
- Kinetic Resolution : Recent studies have demonstrated the use of chiral isothiourea catalysts for the kinetic resolution of racemic 4-hydroxy[2,2]paracyclophane. This process allows for the production of enantiomerically enriched derivatives that exhibit distinct biological activities .
- Biochemical Pathways : The interactions mediated by this compound can lead to the formation of various products, such as ortho- and para-hydroxy [2,2]paracyclophanylglyoxylic acids, which may have specific biological implications.
Case Study 1: Kinetic Resolution Using Chiral Isothiourea Catalysts
A study published in Nature reported the successful kinetic resolution of racemic 4-hydroxy[2,2]paracyclophane using chiral isothiourea catalysts. The researchers achieved an s-factor of 20, indicating a significant preference for one enantiomer over the other. This method not only enhanced the yield of enantiomerically pure products but also provided insights into the stereochemistry involved in the acylation process. The isolated compounds demonstrated high enantiomeric excess (ee), showcasing their potential for further biological evaluation .
| Catalyst Used | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| HyperBTM (ITU 2) | 10 mol %; 22 hours | 39% | 94% |
| Isobutyric Anhydride | 1.1 equivalents | 53% | 71% |
Case Study 2: Biological Implications in Drug Development
The unique chiral properties of this compound have made it a subject of interest in drug development. Its ability to influence enzyme activity through selective binding has implications for designing drugs with improved efficacy and reduced side effects. For instance, compounds derived from this parent structure have been tested for their ability to modulate specific biochemical pathways linked to disease states .
Applications in Scientific Research
This compound has several applications across different fields:
- Asymmetric Synthesis : It serves as a building block for synthesizing chiral ligands and catalysts essential for asymmetric synthesis processes.
- Chiral Recognition Studies : Its interactions with biomolecules are crucial for understanding chiral recognition mechanisms in biological systems.
- Material Science : The compound is utilized in developing advanced materials such as chiral polymers and optoelectronic devices due to its unique structural properties.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of racemic-4-hydroxy[2.2]paracyclophane while addressing its thermal instability?
- Methodological Answer : Stabilization strategies involve introducing sterically demanding substituents at bridgehead carbons to kinetically shield the strained structure. For example, bulky groups like diphenylimidazole or phosphine derivatives (e.g., pseudogem-bis(diphenylimidazole)[2.2]paracyclophane) enhance thermal stability . Standard synthesis routes include using Paracyclophane Kits with brominated or hydroxylated precursors (e.g., racemic-4-bromo or 4,12-dibromo derivatives), followed by controlled hydrolysis .
Q. What spectroscopic techniques are essential for characterizing racemic-4-hydroxy[2.2]paracyclophane?
- Methodological Answer : Key techniques include:
- One-photon absorption/emission spectroscopy : To probe excited-state properties and identify transitions influenced by through-space (TS) or through-bond (TB) conjugation .
- Raman spectroscopy : To detect vibrational fingerprints of charge delocalization in the cofacial aromatic system .
- Mass spectrometry (ESI-MS) : For verifying molecular weight and monitoring complexation behavior, particularly in gas-phase studies .
Advanced Research Questions
Q. How can researchers distinguish between through-space (TS) and through-bond (TB) electronic interactions in functionalized [2.2]paracyclophane derivatives?
- Methodological Answer :
- Temperature-dependent photophysical studies : TS-dominated systems exhibit excimer-like emission quenching at elevated temperatures, while TB interactions remain stable. Solvent polarity effects further differentiate TS (sensitive to polarity) from TB (less sensitive) .
- Pressure-dependent solid-state spectroscopy : Increased pressure enhances TS coupling in crystalline phases, observable via redshifted emission bands .
- Computational modeling (DFT) : Compare orbital overlap geometries to quantify TS vs. TB contributions .
Q. What experimental designs are effective for studying the reactivity of racemic-4-hydroxy[2.2]paracyclophane in photo-induced reactions?
- Methodological Answer :
- Two-photon excitation setups : Use laser systems with tunable wavelengths (e.g., 23,530–35,700 cm⁻¹) to access symmetry-forbidden transitions and monitor photoproducts via time-resolved fluorescence .
- High-temperature vapor-phase reactors : Overcome low volatility by heating to ~453 K, enabling gas-phase reactions (e.g., multiphoton dissociation) while tracking intermediates via mass spectrometry .
Q. How can data contradictions in thermal degradation studies of racemic-4-hydroxy[2.2]paracyclophane be resolved?
- Methodological Answer :
- Controlled atmosphere TGA : Perform thermogravimetric analysis under inert vs. oxidative conditions to isolate decomposition pathways.
- Cross-validate with spectroscopic data : Correlate degradation products (e.g., quinone formation) with FTIR or NMR shifts .
- Replicate stabilization protocols : Compare degradation rates of derivatives with/without steric shielding groups .
Methodological Considerations for Data Analysis
Q. What computational tools are recommended for analyzing charge delocalization in [2.2]paracyclophane-based systems?
- Answer :
- DFT with dispersion corrections : Essential for modeling TS interactions in cofacial aromatic systems. Software like Gaussian or ORCA can simulate charge-density distributions in oxidized species (dications/trications) .
- Polarization ratio analysis : Calculate χ values (linear/circular polarization ratios) from two-photon spectra to assign symmetry properties of excited states .
Q. How should researchers design experiments to evaluate the biomedical applicability of [2.2]paracyclophane derivatives without commercial bias?
- Answer :
- Focus on in vitro biocompatibility assays : Use QCM (quartz crystal microbalance) sensors functionalized with paracyclophane films to study protein adsorption kinetics. Validate with cytotoxicity tests per ISO 10993-5 standards .
- Avoid therapeutic claims : Frame results in terms of material properties (e.g., dielectric constant, hydrophobicity) rather than medical efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
